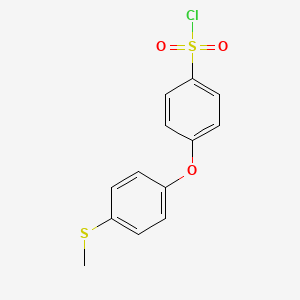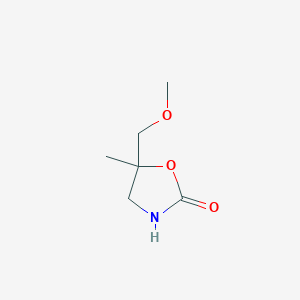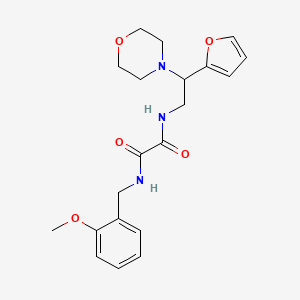
1-(2-(2-Methoxyethoxy)isonicotinoyl)piperidine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Piperidine derivatives, such as 1-(2-(2-Methoxyethoxy)isonicotinoyl)piperidine-4-carbonitrile, are important synthetic fragments for designing drugs . The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis
The molecule contains a piperidine ring, which is a six-membered heterocyclic ring with one nitrogen atom and five carbon atoms . It also contains a nitrile group (C≡N), an isonicotinoyl group, and a methoxyethoxy group .Chemical Reactions Analysis
Piperidine derivatives are involved in various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions lead to the formation of various piperidine derivatives, which are used in different therapeutic applications .Scientific Research Applications
Anticancer Activity
Compounds structurally related to "1-(2-(2-Methoxyethoxy)isonicotinoyl)piperidine-4-carbonitrile" have shown significant promise in anticancer research. A series of pyrano[3,2-c]chromene derivatives exhibited notable anticancer activities against mammary gland breast cancer (MCF-7), human colon cancer (HCT-116), and liver cancer (HepG-2) cells. Notably, compounds induced cell cycle arrest at the G2/M phases and triggered apoptosis in various cancer cells, suggesting a mechanism through which these compounds exert their anticancer effects (El-Agrody et al., 2020).
Synthesis and Characterization
Research on compounds similar to "this compound" includes studies on their synthesis and structural characterization. For instance, novel 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile was synthesized, showcasing the compound's structure through various analytical methods, indicating a wide interest in the synthesis and potential applications of these compounds (Wu Feng, 2011).
Antimicrobial Activity
The antimicrobial potential of derivatives structurally related to "this compound" has also been investigated. A synthesized pyran derivative demonstrated favorable antimicrobial activities, comparable to reference antimicrobial agents. This suggests these compounds' potential utility in developing new antimicrobial agents (Okasha et al., 2022).
Organic Synthesis Applications
These compounds find applications in organic synthesis, where they serve as intermediates or catalysts in the formation of complex molecules. For example, the reaction of 4-hydroxy-6-methyl-2-pyridone with benzylidenemalononitriles led to the synthesis of 4H-pyrano[3,2-c]pyridines, showcasing the utility of piperidine derivatives in synthesizing a variety of heterocyclic compounds (Mekheimer et al., 1997).
Mechanism of Action
Target of Action
Related compounds such as piperidine have been found to have anticancer potential and can act on several crucial signaling pathways essential for the establishment of cancers .
Mode of Action
It’s worth noting that piperidine derivatives have been observed to regulate several crucial signaling pathways essential for the establishment of cancers .
Biochemical Pathways
Related compounds such as piperidine have been found to regulate several crucial signaling pathways essential for the establishment of cancers, such as stat-3, nf-κb, pi3k/a κt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-ib etc .
Pharmacokinetics
Result of Action
Related compounds such as piperidine have been found to have anticancer potential .
Action Environment
Safety and Hazards
The safety data sheet for a similar compound, N-BOC-Piperidine-4-carbonitrile, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It’s recommended to use this compound only in a well-ventilated area and to avoid breathing its dust, fume, gas, mist, vapors, or spray .
Future Directions
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research will likely focus on discovering new synthetic methods and exploring the biological activities of new piperidine derivatives .
Biochemical Analysis
Biochemical Properties
The exact biochemical properties of 1-(2-(2-Methoxyethoxy)isonicotinoyl)piperidine-4-carbonitrile are not well-documented. Piperidine derivatives, which this compound is a part of, have been known to interact with various enzymes and proteins
Molecular Mechanism
The molecular mechanism of action of this compound is not yet fully understood. It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
properties
IUPAC Name |
1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]piperidine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-20-8-9-21-14-10-13(2-5-17-14)15(19)18-6-3-12(11-16)4-7-18/h2,5,10,12H,3-4,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWFSWHDLIGYIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)N2CCC(CC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-chloro-4-fluorophenyl)acetamide](/img/structure/B2709212.png)
![3-(tert-butyl)-7-ethyl-1-isopropyl-9-methyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2709214.png)

![2-{[1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N~1~-isopropylacetamide](/img/structure/B2709218.png)

![N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]cyclohexanecarbohydrazide](/img/structure/B2709220.png)

![tert-Butyl (1R*,4R*)-4-[(cyclobutylmethyl)amino]cyclohexylcarbamate](/img/structure/B2709222.png)

![5-Oxaspiro[2.5]octan-1-ylmethanol](/img/structure/B2709227.png)

